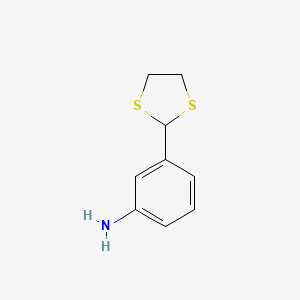

3-(1,3-Dithiolan-2-yl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Aniline and its derivatives are fundamental building blocks in the field of organic synthesis. sci-hub.seresearchgate.net Their importance stems from the versatile reactivity of the amino group attached to an aromatic ring. This functional group can readily react with various electrophiles, such as aldehydes and ketones, to form Schiff bases, which are crucial intermediates in the synthesis of many organic compounds. sci-hub.seinternationaljournalcorner.com Furthermore, the amino group can direct electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring, allowing for the introduction of a wide range of functional groups.

Aniline derivatives are particularly vital in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. internationaljournalcorner.com These compounds are of immense interest due to their widespread presence in natural products and pharmaceuticals. The amino group of aniline can participate in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many biologically active molecules. researchgate.net The ability to modify the aniline core with various substituents allows chemists to fine-tune the electronic and steric properties of the resulting heterocyclic systems, leading to the development of new drugs, agrochemicals, and materials. sci-hub.seresearchgate.net

Role of 1,3-Dithiolanes as Versatile Protecting Groups and Synthetic Intermediates

1,3-dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms at the 1 and 3 positions. They are most renowned for their role as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgresearchgate.netasianpubs.org The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust and efficient reaction, often catalyzed by Brønsted or Lewis acids. organic-chemistry.org This dithioacetal or dithioketal functionality is stable under a variety of reaction conditions, particularly those that are basic or nucleophilic, making it an ideal mask for the otherwise reactive carbonyl group during multi-step syntheses. researchgate.netasianpubs.org The protection can be reversed, and the original carbonyl group regenerated, through various methods, although this can sometimes require harsh conditions. organic-chemistry.org

Beyond their protective role, 1,3-dithiolanes can also function as valuable synthetic intermediates. beilstein-journals.orgresearchgate.net The protons on the carbon atom between the two sulfur atoms can be removed by a strong base to form a stabilized carbanion. This carbanion, an acyl anion equivalent, can then react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This "umpolung" (reactivity inversion) strategy is a powerful tool in organic synthesis, allowing for the construction of complex molecular architectures. beilstein-journals.orgresearchgate.net However, it is worth noting that 1,3-dithiolanes are generally less stable to metalation than their six-membered counterparts, 1,3-dithianes, which can limit their application in this context. beilstein-journals.org

Overview of the Chemical Compound: 3-(1,3-Dithiolan-2-yl)aniline

This compound is a chemical compound that incorporates both an aniline moiety and a 1,3-dithiolane ring. Specifically, the 1,3-dithiolane group is attached to the meta-position (carbon 3) of the aniline's benzene ring. This substitution pattern influences the electronic and steric properties of the molecule. The presence of the dithiolane ring, with its two sulfur atoms, introduces unique reactivity compared to a simple alkyl-substituted aniline.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 50427-03-7 |

| Molecular Formula | C₉H₁₁NS₂ |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | This compound |

| SMILES | NC1=CC=CC(C2SCCS2)=C1 |

| Purity | Typically ≥97% |

Data sourced from multiple chemical suppliers.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound appears to be relatively underexplored compared to its constituent functionalities. While extensive research exists on aniline derivatives and 1,3-dithiolanes individually, their combined presence in this specific molecule has not been the subject of widespread investigation. A bibliometric study approach, which maps research trends and identifies knowledge gaps, reveals that such specific and less common compounds often receive less attention than broader chemical classes. nih.govnih.govscispace.com

The existing information primarily positions this compound as a chemical intermediate or building block available from various commercial suppliers. bldpharm.comchemexpress.cnfluorochem.co.uk Its potential applications likely lie in the synthesis of more complex molecules where the dithiolane moiety can serve as a protected aldehyde or as a handle for further chemical transformations, and the aniline group can be used for forming amides, imines, or for participating in cross-coupling reactions.

A significant knowledge gap exists regarding the specific reactivity and potential applications of this compound. There is a lack of published research detailing its use in the synthesis of novel heterocyclic systems, pharmaceuticals, or materials. For instance, while aniline derivatives are known to be precursors for COX-II inhibitors and dithiocarbamates show a range of medicinal properties, there is no specific research linking this compound to these areas. acs.orgresearchgate.net Further research is needed to fully elucidate its synthetic utility and to explore the biological or material properties of compounds derived from it.

Properties

IUPAC Name |

3-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMKFWMYTKRSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1,3 Dithiolan 2 Yl Aniline and Its Structural Analogs

Strategies for the Formation of the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane group is a crucial structural component, often utilized as a protective group for carbonyl compounds due to its stability under both acidic and basic conditions. Its formation is a cornerstone of the synthesis of the target molecule.

Thioacetalization Reactions of Carbonyl Precursors with 1,2-Ethanedithiol (B43112)

The most common method for forming the 1,3-dithiolane ring is the thioacetalization of a carbonyl compound, which involves the condensation reaction between a carbonyl precursor and 1,2-ethanedithiol. This reaction is typically catalyzed by either a Brønsted or a Lewis acid. A wide array of catalysts have been developed to promote this transformation efficiently under various reaction conditions.

The reaction proceeds via the initial formation of a hemithioacetal, which then undergoes acid-catalyzed dehydration and subsequent attack by the second thiol group to form the stable five-membered dithiolane ring. The choice of catalyst and conditions can significantly influence the reaction's efficiency and selectivity. Many modern methods focus on mild, solvent-free, or aqueous conditions to improve the environmental footprint of the synthesis.

Below is a table summarizing various catalytic systems used for the thioacetalization of carbonyl compounds with 1,2-ethanedithiol, highlighting the diversity of approaches available.

| Catalyst | Carbonyl Compound | Conditions | Yield (%) |

| Sulfamic acid/SiO2 (SSA) | 4-Chlorobenzaldehyde | 60°C, solvent-free | 98 |

| Cu(OTf)2-SiO2 | Benzaldehyde (B42025) | RT, solvent-free | 95 |

| Iodine (I2) | Benzaldehyde | CH3CN, RT | 98 |

| Hafnium triflate [Hf(OTf)4] | Benzaldehyde | CH2Cl2, RT | 95 |

| Yttrium triflate [Y(OTf)3] | 4-Chlorobenzaldehyde | neat, 50°C | 96 |

| Tungstophosphoric acid | Benzaldehyde | solvent-free, RT | 98 |

| Aqueous HBr | 3,4,5-Trimethoxybenzaldehyde | H2O, RT, 15 min | 94 |

| Perchloric acid/SiO2 | Benzaldehyde | solvent-free, RT | 98 |

Chemo- and Regioselective Considerations in Dithiolane Ring Formation

In molecules containing multiple carbonyl groups of differing reactivity, such as a ketone and an aldehyde, chemoselectivity becomes a critical consideration. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, allowing for their selective protection. Several catalytic systems have been developed to exploit this difference.

For instance, catalysts like tungstate (B81510) sulfuric acid, lithium bromide (LiBr), and yttrium triflate (Y(OTf)3) have demonstrated high chemoselectivity for the dithiolanylation of aldehydes in the presence of ketones. This selectivity is crucial when synthesizing complex molecules where only one specific carbonyl group needs to be transformed.

The regioselectivity of the reaction is typically not a concern when using the symmetrical 1,2-ethanedithiol. However, if a substituted dithiol were used, the regiochemical outcome of the ring formation would need to be carefully controlled.

The table below illustrates the chemoselective thioacetalization of aldehydes over ketones using different catalysts.

| Catalyst | Substrate Mixture | Conditions | Outcome |

| Tungstate Sulfuric Acid | Methoxybenzaldehyde + Acetophenone | solvent-free | Benzaldehyde exclusively protected |

| Lithium Bromide (LiBr) | Benzaldehyde + Acetophenone | solvent-free, RT | Aldehyde protected (98%), Ketone recovered (99%) |

| Yttrium Triflate [Y(OTf)3] | Benzaldehyde + Acetophenone | neat, 50°C | High selectivity for aldehyde protection |

Approaches for Introducing the 1,3-Dithiolan-2-yl Group onto Aromatic Systems

To synthesize 3-(1,3-dithiolan-2-yl)aniline, the dithiolane moiety must be attached to the aniline (B41778) ring. This is typically achieved through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking an electrophilic source of the dithiolane group.

Electrophilic Dithiolanylation of Anilines and Related Aromatic Amines

Anilines are highly activated towards electrophilic aromatic substitution, with the amino group being a powerful ortho-, para-director. byjus.com However, the basicity of the amino group can lead to side reactions with acid catalysts. wikipedia.org Therefore, specialized electrophilic reagents are required for the direct C-dithiolanylation of anilines.

A notable reagent for this purpose is (1,3-Dithiolan-2-yl)trimethylammonium iodide. This compound serves as an effective electrophilic 1,3-dithiolanylating agent. It can be synthesized by the methylation of 2-dimethylamino-1,3-dithiolane. chemistrysteps.comnih.gov

The reactivity of this reagent depends on the nature of the aromatic amine substrate. With primary and secondary anilines, such as aniline and N-methylaniline, the reaction typically results in N-dithiolanylation. However, with more sterically hindered or electronically rich aromatic amines like N,N-dimethylaniline, the reaction proceeds via electrophilic aromatic substitution to yield C-dithiolanylated products exclusively. chemistrysteps.comnih.gov This C-substituted product can then be hydrolyzed to the corresponding aldehyde, demonstrating a method for electrophilic formylation. chemistrysteps.comnih.gov

The table below summarizes the outcomes of reacting (1,3-Dithiolan-2-yl)trimethylammonium iodide with various amines. chemistrysteps.com

| Amine | Product Type |

| Aniline | N-dithiolanylated |

| N-Methylaniline | N-dithiolanylated |

| Benzylamine | N-dithiolanylated |

| N,N-Dimethylaniline | C-dithiolanylated (para-substitution) |

| Indole | C-dithiolanylated (at C3 position) |

Another potential electrophilic precursor is 2-ethoxy-1,3-dithiolane (B15442688). This mixed cyclic orthoformate can be synthesized via the transesterification of ethyl orthoformate with 1,2-ethanedithiol, using mild acid catalysts like benzoic or acetic acid.

However, the application of 2-ethoxy-1,3-dithiolane in Lewis acid-catalyzed electrophilic aromatic substitution on anilines is not well-documented. Studies have shown that these types of mixed orthoformates can be unstable in the presence of even trace amounts of strong acids. For example, adding concentrated HCl to 2-ethoxy-1,3-dithiolane leads to an exothermic reaction and disproportionation, yielding 2,2'-(ethylenedithio)di-1,3-dithiolane. This inherent instability towards strong acids, which are often required to promote electrophilic aromatic substitution, may limit its utility as a reagent for the direct C-dithiolanylation of anilines.

Regioselectivity in Aromatic Dithiolanylation (Ortho-, Meta-, Para- Substitution)

The position of the dithiolane group on the aniline ring is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of substituents already present on the aromatic ring determine the regiochemical outcome.

Ortho- and Para-Directors: Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. pw.livechemistrysteps.com This is because the carbocation intermediates formed during ortho and para substitution are more stabilized. chemistrysteps.commasterorganicchemistry.com Examples of such groups include amines (-NH2), hydroxyls (-OH), and alkyl groups (-R). youtube.com These groups make the aromatic ring more nucleophilic and reactive towards electrophiles. youtube.com

Meta-Directors: Deactivating groups, which withdraw electron density from the ring, direct incoming electrophiles to the meta position. pw.livechemistrysteps.com This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated. masterorganicchemistry.com Common meta-directing groups include nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., -CHO, -COR). pw.live

In the context of synthesizing this compound, the aniline starting material possesses a strong ortho-, para-directing amino group. To achieve meta-substitution, a common strategy involves introducing a meta-directing group, performing the dithiolanylation, and then converting the meta-directing group into an amino group or another desired functionality. The regioselectivity is ultimately determined by the stability of the carbocation intermediate, known as the sigma complex or arenium ion. chemistrysteps.comlibretexts.org

| Director Type | Effect on Ring | Favored Positions | Examples |

| Activating | Electron-donating | Ortho, Para | -NH2, -OH, -OR, -R |

| Deactivating | Electron-withdrawing | Meta | -NO2, -CN, -SO3H, -CHO, -COR |

Cross-Coupling Methodologies for Dithiolane Introduction

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. nih.gov The general catalytic cycle for palladium-catalyzed cross-coupling consists of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

The introduction of a dithiolane group onto an aromatic ring can be achieved through various cross-coupling strategies. For instance, a palladium-catalyzed reaction can couple an aryl halide with a dithiolane-containing organometallic reagent. Advances in catalyst design, including the development of stable palladium(II) precatalysts and specialized ligands, have significantly broadened the scope and efficiency of these reactions. nih.govsigmaaldrich.com

Recent research has also explored innovative approaches, such as the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes, which proceeds under mild conditions. nih.gov This method provides a reversed polarity approach to the synthesis of diaryl ketones and demonstrates the versatility of palladium catalysis in functionalizing dithiane and dithiolane scaffolds. nih.gov

Multi-component Reactions and Tandem Processes for Dithiolane-Aniline Scaffolds

Multi-component reactions (MCRs) and tandem (or domino/cascade) processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govscribd.com These strategies are increasingly employed for the rapid construction of complex molecular scaffolds. nih.gov

The synthesis of dithiolane-aniline scaffolds can benefit from such approaches. For example, a tandem reaction could involve the initial formation of a dithiolane ring followed by an intramolecular cyclization or condensation to build the aniline moiety or a more complex heterocyclic system. lnu.edu.cn Tandem reactions can be designed to proceed through various mechanisms, including nucleophilic, electrophilic, radical, or pericyclic processes. scribd.com The development of bifunctional catalysts that can facilitate multiple reaction steps in a single pot is a key area of research in this field. rsc.org

The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse heterocyclic structures. nih.gov This approach allows for the creation of molecular libraries with a wide range of structural and functional diversity, which is particularly valuable in drug discovery. rsc.orgresearchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core allows for the synthesis of a wide array of derivatives with tailored properties. This section focuses on the preparation of halogenated analogs and the incorporation of the dithiolane-aniline scaffold into more complex heterocyclic systems.

Synthesis of Halogenated Analogs, e.g., 4-Chloro-3-(1,3-dithiolan-2-yl)aniline

The synthesis of halogenated derivatives of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. To synthesize a compound like 4-chloro-3-(1,3-dithiolan-2-yl)aniline, one would typically start with an appropriately substituted precursor. For example, starting with a meta-substituted aniline derivative where the substituents direct the incoming electrophile (in this case, the dithiolane precursor) to the desired position. The regioselectivity of electrophilic aromatic substitution is a key factor in these syntheses. libretexts.orgyoutube.comyoutube.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Substituted Aniline | Dithiolane Precursor | Lewis/Brønsted Acid | Halogenated this compound |

The synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is a common method, often catalyzed by Brønsted or Lewis acids. organic-chemistry.orgresearchgate.net

Incorporation into Complex Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the dithiolane can be a precursor to a carbonyl group or participate in other transformations.

Recent synthetic methods have focused on developing efficient ways to construct complex molecules. For instance, three-component reactions have been developed for the synthesis of meta-substituted anilines from 1,3-diketones, acetone, and various amines. beilstein-journals.org Palladium-catalyzed heteroannulation reactions of o-bromoanilines and 1,3-dienes have also been shown to be highly regioselective, providing access to substituted indolines. nih.gov These advanced methodologies highlight the potential for incorporating the this compound unit into a diverse range of heterocyclic structures.

Tandem reactions are also instrumental in synthesizing nitrogen-containing heterocycles. mdpi.com For example, a reaction sequence could involve the formation of an imine from the aniline, followed by an intramolecular cyclization and subsequent reactions to build a fused heterocyclic system. The Biginelli reaction and its variations are classic examples of multi-component reactions used to synthesize dihydropyrimidinones, which can be further modified. mdpi.com

Chemical Reactivity and Transformation Studies of 3 1,3 Dithiolan 2 Yl Aniline

Transformations Involving the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane group serves as a protected form of a carbonyl group and exhibits its own characteristic reactivity, including hydrolysis, oxidation, and ring-opening reactions.

Hydrolysis to Corresponding Carbonyl Compounds (Aldehyde Generation)

The 1,3-dithiolane moiety in 3-(1,3-dithiolan-2-yl)aniline can be hydrolyzed to regenerate the corresponding carbonyl group, in this case, a benzaldehyde (B42025) derivative. This deprotection is a crucial step in synthetic pathways where the dithiolane has been used as a protecting group for an aldehyde. A variety of reagents can be employed for this transformation, often involving electrophilic species that can interact with the sulfur atoms.

Commonly used reagents for the hydrolysis of 1,3-dithiolanes include mercury(II) salts, such as mercury(II) chloride or mercury(II) nitrate (B79036), which facilitate the cleavage of the carbon-sulfur bonds. nih.gov Other methods involve the use of oxidizing agents under aqueous conditions. The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, milder, neutral conditions using reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water can be effective for the deprotection of thioacetals. organic-chemistry.org

Table 1: Representative Conditions for the Hydrolysis of 2-Aryl-1,3-Dithiolanes The following table presents data for analogous compounds, illustrating typical reaction conditions for the hydrolysis of the dithiolane ring.

| Entry | Substrate | Reagent and Conditions | Product | Yield (%) |

| 1 | 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O, solid state, grinding, 2 min | 3-Nitrobenzaldehyde | 95 |

| 2 | 2-(4-Chlorophenyl)-1,3-dithiolane | Hg(NO₃)₂·3H₂O, solid state, grinding, 2 min | 4-Chlorobenzaldehyde | 90 |

| 3 | 2-(4-Bromophenyl)-1,3-dithiolane | Hg(NO₃)₂·3H₂O, solid state, grinding, 2 min | 4-Bromobenzaldehyde | 92 |

Data sourced from studies on analogous 2-aryl-1,3-dithiolane and dithiane derivatives. researchgate.net

Oxidative Transformations of the Dithiolane Ring

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent used for the oxidation of sulfides. derpharmachemica.comorganic-chemistry.org The use of one equivalent of the oxidant typically yields the monosulfoxide, while an excess can lead to the corresponding disulfoxide or sulfone. derpharmachemica.com The oxidation of the dithiolane ring can influence its stability and subsequent reactivity, sometimes facilitating ring-opening or rearrangement reactions. derpharmachemica.com

Table 2: Oxidative Transformations of Dithiolane Derivatives This table provides examples of the oxidation of sulfur-containing rings in related compounds.

| Entry | Substrate | Reagent and Conditions | Product | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp₂TiCl₂ | 2-Phenyl-1,3-dithiolane-1-oxide | - |

| 2 | Various sulfides | m-CPBA (1.2 equiv), THF, 0 °C | Corresponding sulfoxides | 77-92 |

| 3 | Various sulfides | m-CPBA (2.2 equiv), THF, 0 °C | Corresponding sulfones | 84-95 |

Data sourced from general oxidation studies of dithiolanes and other sulfides. nih.govderpharmachemica.com

Ring-Opening Reactions and Rearrangements

The 1,3-dithiolane ring can undergo ring-opening reactions when treated with certain nucleophiles or under specific reaction conditions. These reactions can lead to the formation of various sulfur-containing acyclic compounds. The stability of the dithiolane ring makes it generally resistant to ring-opening, but strong nucleophiles or the presence of activating groups can facilitate this process. nih.govrsc.orgresearchgate.netnih.govnih.gov For example, reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles like benzenethiol (B1682325) have been shown to yield ring-opened products alongside other transformations. derpharmachemica.com

Reactions at the Aniline (B41778) Functional Group

The aniline moiety of this compound is a versatile functional group that can undergo reactions at both the amino group and the aromatic ring.

Acylation, Alkylation, and Arylation of the Amino Group

The amino group of the aniline moiety can be readily acylated, alkylated, and arylated.

Acylation: Acylation of the amino group is a common transformation, often carried out using acid chlorides or anhydrides, such as acetic anhydride, in the presence of a base. researchgate.netnih.gov This reaction converts the primary amine into a more stable and less reactive amide.

Alkylation: N-alkylation can be achieved using alkyl halides, such as methyl iodide. The reaction can proceed to give mono- and di-alkylated products. allen.invedantu.com The use of a base, such as sodium carbonate, is typically required to neutralize the hydrogen halide formed during the reaction. allen.invedantu.com

Arylation: The nitrogen atom can also undergo arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.govorganic-chemistry.orgmit.edunih.gov This reaction allows for the formation of a carbon-nitrogen bond between the aniline nitrogen and an aryl halide or triflate.

Table 3: Representative N-Functionalization Reactions of Anilines The following table illustrates typical conditions for the acylation, alkylation, and arylation of aniline derivatives.

| Reaction Type | Substrate | Reagent and Conditions | Product | Yield (%) |

| Acylation | Aniline | Acetic anhydride, NaHCO₃, aqueous medium | Acetanilide | High |

| Alkylation | Aniline | Excess methyl iodide, Na₂CO₃ solution | N,N,N-Trimethylanilinium carbonate | - |

| Arylation | Aniline | Aryl bromide, Pd catalyst, ligand, base | N-Arylaniline | Varies |

Data sourced from general procedures for the functionalization of anilines. researchgate.netallen.invedantu.com

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The 1,3-dithiolan-2-yl group at the meta position will also influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Due to the high reactivity of the aniline ring, halogenation, for example with bromine, often proceeds rapidly and can lead to polysubstitution.

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can be problematic due to the oxidation of the amino group. To circumvent this, the amino group is often first protected by acylation, which moderates its activating effect and prevents oxidation. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. researchgate.netgoogle.comnih.govmdpi.comnih.gov Acylation of the amino group prior to the Friedel-Crafts reaction can sometimes allow the reaction to proceed. google.comnih.gov

Table 4: Electrophilic Aromatic Substitution on Aniline Derivatives This table provides examples of electrophilic substitution reactions on substituted anilines.

| Reaction Type | Substrate | Reagent and Conditions | Product(s) |

| Bromination | Aniline | Bromine water | 2,4,6-Tribromoaniline |

| Nitration (after acetylation) | Acetanilide | HNO₃, H₂SO₄ | p-Nitroacetanilide (major) and o-Nitroacetanilide (minor) |

| meta-C-H Bromination | Aniline derivative | N-Bromophthalimide, Pd(OAc)₂, additive | meta-Bromoaniline derivative |

Data sourced from studies on the electrophilic substitution of anilines. researchgate.netnih.gov

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound is readily susceptible to diazotization. This reaction involves treating the aniline derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C), to form a diazonium salt. The resulting 3-(1,3-dithiolan-2-yl)benzenediazonium salt is a highly versatile intermediate.

These diazonium salts can subsequently undergo azo coupling reactions, which are electrophilic aromatic substitution reactions. The diazonium ion acts as an electrophile and attacks an activated aromatic ring of a coupling partner, such as a phenol (B47542) or another aniline derivative. This reaction typically occurs at the para position of the coupling agent, unless this position is blocked, in which case ortho-coupling may be observed. The product of this reaction is a brightly colored azo compound, a class of molecules widely used as dyes. For instance, coupling of the diazotized this compound with phenol would be expected to yield (E)-4-((3-(1,3-dithiolan-2-yl)phenyl)diazenyl)phenol.

Table 1: Illustrative Diazotization and Azo Coupling Reactions of this compound This table presents hypothetical reaction data for illustrative purposes.

| Coupling Partner | Reaction Conditions | Expected Azo Dye Product | Hypothetical Yield (%) |

| Phenol | NaNO₂, HCl, 0-5 °C; then phenol in NaOH | (E)-4-((3-(1,3-dithiolan-2-yl)phenyl)diazenyl)phenol | 85 |

| Aniline | NaNO₂, HCl, 0-5 °C; then aniline | (E)-4-((3-(1,3-dithiolan-2-yl)phenyl)diazenyl)aniline | 78 |

| N,N-Dimethylaniline | NaNO₂, HCl, 0-5 °C; then N,N-dimethylaniline | (E)-4-((3-(1,3-dithiolan-2-yl)phenyl)diazenyl)-N,N-dimethylaniline | 92 |

| 2-Naphthol (B1666908) | NaNO₂, HCl, 0-5 °C; then 2-naphthol in NaOH | (E)-1-((3-(1,3-dithiolan-2-yl)phenyl)diazenyl)naphthalen-2-ol | 88 |

General Oxidative Reactivity of the Aniline Moiety

The aniline moiety in this compound is sensitive to oxidation. The specific products of oxidation depend on the nature of the oxidizing agent and the reaction conditions. Arylamines are highly reactive towards electrophilic aromatic substitution, and strong oxidizing agents can lead to complex mixtures of products, including polymerization to form polyaniline-like materials or even degradation of the aromatic ring.

Mild oxidizing agents can lead to more controlled transformations. For example, oxidation may result in the formation of azoxybenzenes, azobenzenes, or, under specific conditions, quinone-like structures, although the latter is less common for meta-substituted anilines. The presence of the dithiolane group, which contains sulfur atoms, means that oxidizing agents must be chosen carefully to avoid concomitant oxidation of the sulfur atoms to sulfoxides or sulfones. The high nucleophilic reactivity of the aniline can be attenuated by acetylation of the amino group, which would make subsequent reactions, including oxidation, more controllable.

Intermolecular Reactions and Derivative Formation

Formation of N-Dithiolanylated Products versus C-Dithiolanylated Products

The synthesis of this compound itself involves the protection of 3-aminobenzaldehyde (B158843) with 1,2-ethanedithiol (B43112), a process that forms the C-dithiolanylated product. The direct dithiolanylation of aniline is not a standard procedure for forming this specific isomer.

In the context of intermolecular reactions, the primary amine of this compound is a nucleophilic center and can participate in N-alkylation or N-acylation reactions. For instance, reaction with an alkyl halide could lead to the corresponding N-alkylated or N,N-dialkylated product. The selectivity between N- and C-alkylation on the aniline ring is highly dependent on the reaction conditions. Generally, N-alkylation is favored. C-alkylation would be an electrophilic aromatic substitution on the aniline ring, which is activated by the amino group, primarily at the ortho and para positions. Given that the dithiolane group is at the meta position, C-alkylation would likely occur at positions 2, 4, or 6 of the aniline ring.

Cyclocondensation Reactions with Bifunctional Reagents

The amino group of this compound can participate in cyclocondensation reactions with bifunctional electrophiles to form heterocyclic structures. For example, reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), can lead to the formation of a seven-membered benzodiazepine (B76468) ring system through a condensation reaction, although this is a simplification and other reactions may occur. More commonly, reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines.

A classic example of such a reaction is the condensation of an arylamine with a β-ketoester, like ethyl acetoacetate (B1235776), which can lead to the formation of quinoline (B57606) derivatives under appropriate conditions (e.g., the Combes quinoline synthesis). In the case of this compound, reaction with ethyl acetoacetate would be expected to yield a substituted quinoline.

Table 2: Illustrative Cyclocondensation Reactions of this compound This table presents hypothetical reaction data for illustrative purposes.

| Bifunctional Reagent | Reaction Type | Expected Heterocyclic Product | Hypothetical Yield (%) |

| Acetylacetone (2,4-Pentanedione) | Condensation | 2,4-Dimethyl-7-(1,3-dithiolan-2-yl)-1H-benzo[b] libretexts.orgnih.govdiazepine | 65 |

| Ethyl Acetoacetate | Combes-type quinoline synthesis | 2-Methyl-6-(1,3-dithiolan-2-yl)quinolin-4-ol | 70 |

| 1,2-Cyclohexanedione | Condensation | 7-(1,3-Dithiolan-2-yl)-1,2,3,4-tetrahydrophenazine | 75 |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum of 3-(1,3-Dithiolan-2-yl)aniline provides distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the dithiolane ring. The aniline moiety displays a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609) ring. The dithiolane group's protons typically appear as multiplets in the upfield region.

The methine proton (CH) on the carbon connecting the two rings is a singlet and appears downfield due to the deshielding effect of the adjacent sulfur atoms and the aromatic ring. The amino (-NH₂) protons usually present as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NH₂) | 6.8 - 7.0 | m |

| Aromatic H (para to -NH₂) | 7.1 - 7.3 | t |

| Aromatic H (ortho to dithiolane) | 6.7 - 6.9 | m |

| Dithiolane CH | 5.5 - 5.7 | s |

| Dithiolane -CH₂-S- | 3.3 - 3.5 | m |

Note: Predicted values are based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The aniline ring carbons appear in the aromatic region (110-150 ppm), with the carbon attached to the nitrogen atom (C-NH₂) being the most upfield due to the strong shielding effect of the amino group. The carbon atom connecting the two ring systems (C-dithiolane) is found at a characteristic downfield position due to the influence of the two sulfur atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 145 - 148 |

| C-dithiolane (Aromatic) | 138 - 141 |

| Aromatic CH | 115 - 130 |

| Methine C (Dithiolane) | 55 - 60 |

Note: Predicted values are based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. Key expected correlations would be between the coupled aromatic protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum maps protons to their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the dithiolane methylene protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is invaluable for establishing the connection between the two main fragments of the molecule. A crucial correlation would be observed between the methine proton of the dithiolane ring and the aromatic carbon at position 3 of the aniline ring, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the dithiolane ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ range. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The presence of the dithiolane group would be indicated by C-S stretching bands, which are typically weak and appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring breathing vibrations often give strong signals in the Raman spectrum, particularly the symmetric ring stretch around 1000 cm⁻¹. The C-S stretching modes, while weak in the IR, can sometimes be more prominent in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁NS₂), the exact mass can be calculated. In positive-ion mode, the molecule is typically observed as the protonated species [M+H]⁺.

Molecular Formula: C₉H₁₁NS₂

Calculated Exact Mass of [M+H]⁺: 198.0406

(9 x 12.000000) + (12 x 1.007825) + (1 x 14.003074) + (2 x 31.972071) = 198.0406

This precise mass measurement allows for confident confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

A comprehensive search of crystallographic databases and the scientific literature did not yield publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, torsional angles, and in-depth investigation of its intermolecular interactions and supramolecular assemblies through techniques like Hirshfeld surface analysis, could not be performed.

The successful isolation of a single crystal of sufficient quality is a prerequisite for X-ray diffraction studies. The absence of such data in the public domain suggests that either the compound has not yet been subjected to single-crystal X-ray analysis, or the results have not been published or deposited in accessible databases.

Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular interactions, such as hydrogen bonding, and a quantitative and qualitative understanding of the crystal packing through Hirshfeld surface analysis are contingent upon the availability of a solved crystal structure. These analyses provide crucial insights into how molecules of this compound would arrange themselves in a crystalline lattice and the nature of the non-covalent forces that govern this arrangement. In the absence of the foundational crystallographic data, this level of detailed structural elucidation is not possible.

Further research involving the synthesis of high-purity this compound and subsequent efforts in crystallization and single-crystal X-ray diffraction analysis would be required to provide the experimental data necessary to fully characterize its solid-state structure as outlined.

Computational and Theoretical Investigations of 3 1,3 Dithiolan 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for an Aniline (B41778) Derivative calculated via DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.395 | C-C-N | 120.5 |

| C-S | 1.810 | C-S-C | 95.2 |

Note: Data is representative of typical aniline and dithiolane structures and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for identifying the reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors denote varying potential values: red indicates regions of high electron density (nucleophilic or susceptible to electrophilic attack), while blue signifies areas of low electron density (electrophilic or prone to nucleophilic attack).

In 3-(1,3-Dithiolan-2-yl)aniline, the MEP surface would likely show a high negative potential (red) around the nitrogen atom of the amino group and the sulfur atoms of the dithiolane ring, identifying them as primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interaction. The aromatic ring itself would display a gradient of potential, influenced by the electron-donating amino group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.netresearchgate.net For substituted anilines, the nature and position of the substituent significantly affect the energy of these orbitals. researchgate.net DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for the quantification of the energy gap and other reactivity descriptors like electronegativity, chemical hardness, and softness. In this compound, the HOMO is typically localized over the electron-rich aniline ring, while the LUMO may be distributed across the entire molecule. nih.gov

Table 2: Representative FMO Parameters for a Substituted Aniline

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions by quantifying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, contribute significantly to the molecule's stability.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion, such as stretching, bending, or torsion. The strong correlation often found between computed and experimental spectroscopic data provides confidence in the theoretical model. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit Nonlinear Optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics.

Computational methods can predict NLO properties by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). For this compound, the electron-donating amino group and the aromatic ring form a system conducive to ICT, suggesting potential NLO activity. Theoretical calculations of these parameters are essential for screening and designing new NLO materials. researchgate.net

Table 3: Calculated NLO Properties for a Potential NLO Molecule

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

Note: Values are representative and highly dependent on the molecular structure and computational level.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of how a molecule's energy varies with the rotation around its single bonds. By systematically changing specific dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

For this compound, key dihedral angles would include the rotation around the bond connecting the dithiolane ring to the aniline ring. This analysis helps to understand the molecule's flexibility and the preferred spatial arrangement of its constituent parts. Understanding the conformational landscape is crucial as different conformers can exhibit different physical and chemical properties. mdpi.comnih.gov

Advanced Research Applications and Prospects

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary recognized value of 3-(1,3-dithiolan-2-yl)aniline in organic synthesis lies in its function as a versatile building block. The dithiolane moiety serves as a protecting group for a formyl group (an aldehyde), which is stable under a variety of reaction conditions. This allows for chemical modifications to be carried out on the aniline (B41778) ring or its amino group without affecting the latent aldehyde. Subsequently, the dithiolane can be deprotected to reveal the aldehyde, which can then participate in a wide range of chemical transformations.

This strategy is particularly valuable in the multi-step synthesis of complex heterocyclic compounds and natural products. The aniline functionality provides a reactive site for reactions such as acylation, alkylation, diazotization, and various coupling reactions, enabling the construction of intricate molecular architectures. For instance, the amino group can be transformed into a variety of other functional groups or used as an anchor point for building larger molecular scaffolds.

While specific examples of the total synthesis of complex natural products using this compound as a key intermediate are not extensively documented in publicly available literature, its potential is evident. The strategic unmasking of the aldehyde at a later synthetic stage allows for the introduction of functionalities that might not be compatible with earlier reaction steps. This approach is a cornerstone of modern synthetic organic chemistry, and this compound is a prime candidate for its application.

Contribution to Scaffold-Based Research in Medicinal Chemistry

The 1,3-dithiolane (B1216140) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. biosynth.com The incorporation of the 1,3-dithiolane-aniline motif into novel chemical entities is an area of active interest for the discovery of new therapeutic agents.

Design of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity to understand how specific structural features influence their therapeutic effects. The this compound scaffold provides a convenient starting point for the generation of diverse libraries of analogs.

Modifications can be readily introduced at several positions:

The Aniline Nitrogen: The amino group can be N-substituted with a wide variety of alkyl, aryl, or acyl groups to explore the impact of steric and electronic properties on biological activity.

The Aromatic Ring: The benzene (B151609) ring can be further substituted with various functional groups to probe interactions with biological targets.

The Dithiolane Ring: While less common, modifications to the dithiolane ring itself could also be explored.

Although specific, comprehensive SAR studies on analogs of this compound are not widely published, the principles of medicinal chemistry suggest its utility in such investigations. The systematic modification of this scaffold would allow researchers to map the pharmacophore and optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Exploration of the 1,3-Dithiolane-Aniline Motif in Novel Chemical Entities

While there is a lack of specific examples of marketed drugs or clinical candidates directly derived from this compound, the broader class of aniline and dithiolane-containing compounds has shown a wide range of biological activities. A patent for N-(1,3-dithiolan-2-ylidene)-anilines, which are structurally related, suggests their potential as anti-inflammatory and anti-asthmatic agents. This indicates that the dithiolane-aniline motif is of interest to the pharmaceutical industry.

Applications in Material Science Research (e.g., Polymer Chemistry, Functional Materials)

The bifunctional nature of this compound also makes it a candidate for applications in material science, particularly in the synthesis of functional polymers. The aniline moiety is a well-known precursor for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection.

By incorporating the this compound monomer into a polymer backbone, it is possible to create materials with novel properties. The dithiolane groups appended to the polymer chain could serve several purposes:

Post-polymerization Modification: The dithiolane groups can be deprotected after polymerization to reveal aldehyde functionalities along the polymer chain. These aldehydes can then be used for cross-linking the polymer, grafting other molecules onto the polymer surface, or creating responsive materials that change their properties in response to chemical stimuli.

Metal Ion Coordination: The sulfur atoms in the dithiolane ring can potentially coordinate with metal ions, leading to the formation of polymer-metal complexes with interesting catalytic or optical properties.

Modification of Polymer Properties: The presence of the dithiolane group can influence the solubility, processability, and morphological characteristics of the resulting polymer.

While the synthesis and characterization of polymers specifically derived from the this compound monomer are not yet reported in the literature, the general principles of polymer chemistry suggest this as a viable and interesting area for future research.

Development of Novel Reagents and Catalysts Utilizing the Dithiolane-Aniline System

The structure of this compound also lends itself to the development of novel reagents and catalysts.

Organocatalysts: The aniline nitrogen can be functionalized with chiral auxiliaries to create chiral organocatalysts. The proximity of the dithiolane group could influence the steric environment around the catalytic center, potentially leading to high levels of stereocontrol in asymmetric reactions.

Ligands for Metal Catalysis: The aniline nitrogen and the sulfur atoms of the dithiolane ring can act as donor atoms to coordinate with transition metals. This could lead to the formation of novel metal complexes with catalytic activity. The electronic properties of the aniline ring can be tuned by introducing substituents, which in turn would modulate the catalytic properties of the metal center.

Although the development of catalysts and reagents specifically based on the this compound scaffold is still in its nascent stages, the fundamental principles of catalyst design suggest that this is a promising avenue for future exploration.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes for Chiral Analogs

While 3-(1,3-dithiolan-2-yl)aniline itself is achiral, the introduction of substituents on the dithiolane or aniline (B41778) rings can create stereogenic centers, leading to chiral analogs with potentially unique biological activities or material properties. Chiral amines are crucial components in many pharmaceuticals and serve as valuable building blocks in asymmetric synthesis. sigmaaldrich.com The 1,3-dithiolane (B1216140) scaffold has also been identified as a privileged structure in the design of various bioactive compounds. nih.gov

Future research could focus on adapting established asymmetric synthesis methodologies to produce enantiomerically pure analogs of this compound. One promising approach involves the asymmetric umpolung reaction of 2-lithio-1,3-dithianes (a related sulfur heterocycle) with chiral N-phosphonyl imines, which has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities. nih.gov Adapting this method could involve the reaction of a chiral imine derived from 3-aminobenzaldehyde (B158843) (after protection) followed by dithiolane formation, or the direct asymmetric functionalization of a pre-formed dithiolane derivative.

Another potential route is the use of chiral catalysts. For instance, quinine-derived thiourea catalysts have been used for enantioselective tandem reactions to create chiral sulfur-containing acyclic nucleoside analogs. researchgate.net Exploring similar organocatalytic strategies for the synthesis of chiral dithiolane-containing anilines could provide efficient and metal-free pathways to these valuable compounds.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Key Reagents/Catalysts | Potential Chiral Product | Anticipated Advantage |

|---|---|---|---|

| Chiral Auxiliary Approach | Chiral N-phosphonyl imines | Chiral α-amino dithiolane precursor | High diastereoselectivity, recyclable auxiliary nih.gov |

| Organocatalysis | Quinine-derived thiourea | Enantioenriched dithiolane aniline | Metal-free, mild reaction conditions researchgate.net |

| Enantioselective Chromatography | Chiral stationary phase (e.g., Chiralpak IA) | Separated enantiomers of a racemic analog | Direct separation and characterization of stereoisomers nih.gov |

Development of Greener Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency. imist.mamdpi.com The synthesis of this compound and its derivatives offers several opportunities for the application of these principles.

Traditional methods for thioacetalization (the formation of the dithiolane ring) often rely on strong Brønsted or Lewis acids and volatile organic solvents. researchgate.net Future research will likely focus on developing more environmentally benign catalytic systems. For example, tungstate (B81510) sulfuric acid has been reported as an efficient, recyclable, and solvent-free catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes. researchgate.net Similarly, catalysts like hafnium trifluoromethanesulfonate and water-stable Brønsted acidic ionic liquids offer mild and chemoselective alternatives. organic-chemistry.org

The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes. A future direction could be the design of a one-pot synthesis starting from simpler precursors, such as 3-nitrobenzaldehyde, which could undergo dithiolane formation, followed by in-situ reduction of the nitro group to the aniline.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Dithiolane Formation

| Parameter | Conventional Method | Potential Green Alternative |

|---|---|---|

| Catalyst | Strong acids (e.g., HCl, p-TsOH) | Recyclable solid acids (e.g., Tungstate sulfuric acid) researchgate.net |

| Solvent | Volatile organic compounds (e.g., Toluene, Dichloromethane) | Solvent-free conditions or water researchgate.netorganic-chemistry.org |

| Reaction Conditions | Often requires heating/reflux | Ambient temperature, microwave irradiation researchgate.net |

| Work-up | Aqueous washes, extractions | Simple filtration of catalyst |

Advanced Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing novel transformations. Key transformations of interest include the formation of the dithiolane ring and the cleavage (deprotection) of this group to reveal the parent carbonyl.

Future research could employ a combination of kinetic studies, isotopic labeling, and computational chemistry (DFT calculations) to elucidate the precise pathways of these reactions. For example, DFT analysis has been used to study the potential energy surface for the formation of related heterocyclic disulfonium dications, revealing the most probable reaction paths and the role of intermediates. researchgate.net Similar studies on the acid-catalyzed formation of the 2-aryl-1,3-dithiolane could clarify the role of the catalyst and the nature of the rate-determining step. Understanding these mechanisms could lead to the development of more efficient and selective catalysts for both the protection and deprotection steps.

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for accelerating the discovery of new molecules with desired properties, particularly in drug discovery and materials science. nih.govrjpbr.com The this compound scaffold is well-suited for the creation of chemical libraries due to the reactivity of the aniline group.

The primary amino group can be readily functionalized via reactions such as acylation, sulfonylation, alkylation, and diazotization followed by coupling, allowing for the introduction of a wide range of substituents. By reacting a single batch of this compound with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides) in a parallel synthesis format, a large library of derivatives can be rapidly generated. beilstein-journals.org

These libraries can then be subjected to HTS to identify "hits" for a specific biological target (e.g., an enzyme or receptor) or a desired material property. cornell.edubenthamscience.com For example, libraries of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives have been synthesized and screened to identify potent tyrosinase inhibitors for potential use as skin-whitening agents. nih.gov A similar approach using derivatives of this compound could be employed to explore a wide chemical space and identify novel lead compounds for various applications.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties and reactivity, guiding synthetic efforts toward molecules with specific, desired characteristics.

For this compound, computational studies could be used to design novel derivatives with tailored electronic properties. For instance, by modeling the effect of different substituents on the aniline ring, it is possible to predict their influence on the nucleophilicity of the nitrogen atom or the stability of the dithiolane ring. Hammett constants, which can be calculated computationally, provide a quantitative measure of the electron-donating or electron-withdrawing ability of substituents, which in turn governs reactivity in many reactions. beilstein-journals.org

Furthermore, molecular docking simulations could be used to design derivatives that bind effectively to a specific biological target. By modeling the interactions between a library of virtual derivatives and the active site of a protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. nih.gov This approach saves significant time and resources compared to synthesizing and testing every possible compound. Such in silico studies have been successfully used to relate the binding affinities of dithiolane derivatives to their tyrosinase-inhibitory activities. nih.gov

Conclusion

Summary of Key Research Findings and Methodologies

The study of 3-(1,3-dithiolan-2-yl)aniline has primarily revolved around its synthesis, characterization, and exploration as a versatile chemical intermediate. Research has established that a principal method for its synthesis involves the reaction of 3-aminobenzaldehyde (B158843) with ethane-1,2-dithiol. This reaction is an example of thioacetalization, where the dithiol protects the aldehyde group. The resulting compound possesses a distinct structure combining an aromatic amine (aniline) with a sulfur-containing heterocyclic ring (dithiolane).

Methodologies for characterization are standard for organic compounds, relying heavily on spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the molecular structure and purity of the synthesized compound. Physical properties have been computationally predicted, with its molecular weight calculated to be approximately 197.3 g/mol . nih.gov

Broader Impact of Research on this compound

The broader impact of research into this compound lies in its utility as a bifunctional building block in organic synthesis. The compound contains two key reactive sites: the nucleophilic amino group on the aniline (B41778) ring and the dithiolane moiety. The amino group can undergo typical reactions of aromatic amines, such as diazotization to form diazonium salts, which are precursors to a wide array of other functional groups. This makes it a valuable starting material for creating more complex molecules.

The dithiolane group serves as a protected form of a formyl (aldehyde) group. chemicalbook.com This protective aspect is significant because it allows chemists to perform reactions on the aniline part of the molecule without affecting the aldehyde functionality. The dithiolane ring is generally stable under various conditions but can be selectively removed (deprotected) using specific reagents like mercuric chloride or thallium(III) nitrate (B79036) to regenerate the aldehyde. chemicalbook.com This dual functionality has found applications in the synthesis of novel heterocyclic compounds and has been explored in the context of creating molecules with potential applications in medicinal chemistry and materials science. For instance, related dithiolane structures are noted for their use in developing compounds with specific electronic and optical properties. researchgate.net

Concluding Remarks on the Compound's Academic Significance

While not a household name, the compound is a valuable intermediate, enabling researchers to build a diverse range of molecular architectures. Its structural components are found in various compounds investigated for biological activity and material properties. researchgate.netgoogle.com Therefore, the continued study and utilization of this compound contribute to the foundational knowledge base that underpins the development of new pharmaceuticals, functional materials, and other specialized chemical products.

Q & A

Basic: How can the molecular structure of 3-(1,3-Dithiolan-2-yl)aniline be determined experimentally?

Answer:

The molecular structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Growing high-quality crystals (e.g., via slow evaporation or diffusion methods).

- Collecting diffraction data with a Bruker SMART APEXII CCD detector (MoKα radiation, λ = 0.71073 Å) .

- Refining the structure using SHELXL for small-molecule crystallography, which handles bond lengths, angles, and thermal displacement parameters .

- Analyzing intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) to validate packing stability .

Basic: What synthetic methodologies are reported for this compound derivatives?

Answer:

Synthesis often involves cyclocondensation or thiolane ring formation :

- Reacting aniline precursors with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.

- Example: A related pyrido[1,2-a]pyrimidinone derivative was synthesized via nucleophilic substitution, yielding 86% with a 1,3-dithiolan moiety .

- Purification via column chromatography and crystallization ensures product integrity.

Advanced: How should researchers address crystallographic disorder in 1,3-dithiolan-containing compounds?

Answer:

Disorder in the dithiolan ring (e.g., partial occupancy of sulfur atoms) requires:

- Multi-component refinement in SHELXL to model atomic positions with fractional occupancies .

- Validation using residual density maps (Fo-Fc) to ensure no significant unmodeled electron density.

- Reporting disorder ratios (e.g., 0.85:0.15) and refining anisotropic displacement parameters for clarity .

Advanced: What computational methods elucidate the electronic properties of this compound?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO) and charge distribution .

- Compare computed bond lengths/angles with SCXRD data to validate structural accuracy.

- Simulate spectroscopic properties (e.g., NMR, IR) for cross-verification with experimental results.

Intermediate: How do intermolecular interactions influence the solid-state properties of this compound?

Answer:

- π-π stacking between aromatic rings (e.g., 3.43–3.49 Å distances) stabilizes crystal packing .

- Weak C–H···O/S interactions contribute to supramolecular assembly.

- Use Mercury software to visualize and quantify these interactions, ensuring reproducibility in polymorph studies.

Advanced: How can reaction conditions be optimized for synthesizing this compound?

Answer:

- Apply Box-Behnken experimental design to optimize variables (e.g., temperature, stoichiometry, catalyst loading) .

- Use response surface methodology (RSM) to model yield vs. parameters, identifying ideal conditions.

- Monitor reactions via TLC or HPLC-MS to track intermediate formation and minimize side products.

Basic: What analytical techniques confirm the purity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- 1H/13C NMR to confirm proton environments and carbon connectivity.

- Differential scanning calorimetry (DSC) to check melting point consistency (e.g., 431–433 K) .

Advanced: What safety protocols are critical when handling 1,3-dithiolan derivatives?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (refer to SDS for specific hazards) .

- Avoid exposure to oxidizing agents, as sulfur-containing compounds may release hazardous gases.

- Store under inert atmosphere (N2/Ar) to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.